molecular formula C11H16ClN B11792007 (R)-3-(p-Tolyl)pyrrolidine hydrochloride

(R)-3-(p-Tolyl)pyrrolidine hydrochloride

Cat. No.: B11792007
M. Wt: 197.70 g/mol
InChI Key: JWMNEXWVYXSNHE-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(p-Tolyl)pyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a p-tolyl group at the 3-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(p-Tolyl)pyrrolidine hydrochloride typically involves the reaction of p-tolylmagnesium bromide with ®-pyrrolidine-3-carboxaldehyde. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-(p-Tolyl)pyrrolidine hydrochloride often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(p-Tolyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of ®-3-(p-Tolyl)pyrrolidine.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Substituted derivatives of the p-tolyl group.

Scientific Research Applications

®-3-(p-Tolyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(p-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-P-Tolyl-pyrrolidin-2-one: Another pyrrolidine derivative with similar structural features.

    p-Tolylhydrazine hydrochloride: Contains a p-tolyl group but differs in its functional groups and reactivity.

Uniqueness

®-3-(p-Tolyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and p-tolyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(3R)-3-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m0./s1

InChI Key

JWMNEXWVYXSNHE-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCNC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.